molecular formula C16H19N3O3 B2370648 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide CAS No. 1001956-00-8

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide

Cat. No.: B2370648
CAS No.: 1001956-00-8
M. Wt: 301.346
InChI Key: XSFTWKAONZYXDK-UHFFFAOYSA-N
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Description

Chemical Characteristics and Research Applications 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide ( 1001956-00-8) is an organic compound with the molecular formula C 16 H 19 N 3 O 3 and a molecular weight of 301.34 g/mol . This benzamide derivative features a 1-cyanocyclohexyl group and an ether-acetamide linker, contributing to its unique structural and potential physicochemical properties. Key calculated parameters include a topological polar surface area of 105 Ų and an XLogP3 value of 1.5, which can inform predictions of its solubility and membrane permeability in research settings . Value in Drug Discovery and Medicinal Chemistry While the specific biological activity of this compound is a subject of ongoing investigation, its core structure shares features with other documented bioactive molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of diseases . Furthermore, related 2-amino-1,4-naphthoquinone-benzamide hybrids have demonstrated significant cytotoxic activity against various cancer cell lines, such as MDA-MB-231, SUIT-2, and HT-29, by inducing apoptosis . This makes this compound a valuable compound for researchers exploring structure-activity relationships (SAR), particularly in the development of novel apoptosis-inducing agents for oncology research . Product Information and Sourcing This product is supplied for Research Use Only (RUO) and is not approved for human, veterinary, diagnostic, or therapeutic use. Researchers can source this compound from certified chemical suppliers, with prices varying based on quantity and purity. Available documentation includes analytical data and safety information to support its use in a laboratory environment .

Properties

IUPAC Name

2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-11-16(8-4-1-5-9-16)19-14(20)10-22-13-7-3-2-6-12(13)15(18)21/h2-3,6-7H,1,4-5,8-10H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFTWKAONZYXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .

Scientific Research Applications

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: The compound may be used in biological studies to investigate its effects on various biological pathways.

    Industry: It may be used in the production of specialized materials or as a component in industrial processes

Mechanism of Action

The mechanism of action of 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Pharmacological Chaperones: ML266 (NCGC00182186)

  • Structure: 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide .
  • Key Differences: Bromophenyl vs. cyanocyclohexyl substituent. Additional methyl(phenyl)amino group in ML264.
  • Activity : ML266 is a second-generation pharmacological chaperone for Gaucher disease, stabilizing mutant glucocerebrosidase (Gcase) .
  • Physicochemical Properties: The bromophenyl group increases molecular weight (MW: ~539 g/mol) and polar surface area compared to the cyanocyclohexyl analog.

High-Throughput Screening Candidate: NCGC00241326

  • Structure: N-(4-Iodophenyl)-2-(2-((4-iodophenyl)amino)-2-oxoethoxy)benzamide .
  • Key Differences: Dual iodophenyl groups vs. cyanocyclohexyl.
  • Synthesis : Lower yield (20%) due to steric hindrance from iodine atoms .

Nitro- and Bromo-Substituted Benzamides (Compounds 3f, 3h)

  • Structures :
    • 5-Bromo-2-(2-(4-nitrophenyl)-2-oxoethoxy)benzamide (3f) .
    • 5-Bromo-2-(2-(3-nitrophenyl)-2-oxoethoxy)benzamide (3h) .
  • Key Differences :
    • Nitro and bromo substituents enhance electron-withdrawing effects.
  • Physicochemical Properties :
    • High melting points (230–232°C for 3f) due to crystallinity from nitro and bromo groups.
    • IR spectra confirm NH₂ (3300–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Fluorophenyl-Containing Analog (L3)

  • Structure: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxy benzamide .
  • Key Differences :
    • Fluorophenyl and dihydrobenzo dioxin groups.
  • Activity : Identified as an EthR inhibitor via molecular docking, highlighting the role of fluorine in enhancing hydrophobic interactions .

Structural and Functional Analysis

Substituent Effects on Binding and Solubility

  • Cyanocyclohexyl Group: Increases lipophilicity (logP ~2.5 estimated) compared to polar nitro or iodine substituents. May reduce aqueous solubility but enhance blood-brain barrier penetration.
  • Electron-Withdrawing Groups (Nitro, Bromo) :
    • Enhance hydrogen-bond acceptor capacity, critical for target binding (e.g., HDAC8 inhibition in PROTACs) .

Biological Activity

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide is a compound of interest due to its potential biological activity. This article reviews its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzamide core with a methoxy group at the 4-position and a 2-oxoethoxy substituent linked to a 1-cyanocyclohexylamino group. The molecular formula is C15H20N2O3C_{15}H_{20}N_2O_3 with a molecular weight of approximately 288.34 g/mol.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various benzamide derivatives, including those similar to this compound. For instance, a series of benzamide compounds were tested against cancer cell lines such as MDA-MB-231 and HT-29. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than that of the standard chemotherapeutic agent cisplatin .

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-23112.5More potent
5fHT-2915.0Comparable
5gSUIT-220.0Less potent

The proposed mechanism of action for compounds like this compound involves the induction of apoptosis in cancer cells. This process is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell cycle arrest and subsequent cell death . Morphological changes consistent with apoptosis were observed in treated cells, confirming these findings.

Case Studies

A notable study investigated the effects of various benzamide derivatives on cancer cell lines, demonstrating that modifications in structure significantly influenced biological activity. For example, compounds with specific substitutions showed enhanced binding affinity to target enzymes involved in tumor progression, suggesting that structural optimization could yield more potent anticancer agents .

Therapeutic Applications

Given their biological activity, compounds similar to this compound are being explored for their potential use in cancer therapy. The ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for developing targeted therapies.

Q & A

What are the established synthetic routes for 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide, and how can reaction yields be optimized?

Basic:
The compound is typically synthesized via multi-step reactions involving amide bond formation and ether linkage. A common method includes activating carboxylic acids (e.g., using oxalyl chloride in dichloromethane) to form reactive intermediates, followed by coupling with amines or alcohols . Key characterization techniques like HPLC and NMR are critical for verifying purity and structural integrity.

Advanced:
Optimization of yields requires careful control of reaction parameters. For example, using anhydrous conditions and catalysts (e.g., DMAP) can enhance coupling efficiency. Evidence from analogous compounds suggests that varying solvent polarity (e.g., DMF vs. THF) and temperature gradients during cyclization steps can reduce byproduct formation . Computational tools, such as density functional theory (DFT), may predict optimal reaction pathways and transition states .

How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Basic:
Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, XRD analysis of structurally similar benzamide derivatives confirmed planar geometries and intermolecular interactions critical for stability .

Advanced:
Advanced refinement of XRD data can reveal subtle conformational distortions. In one study, hydrogen bonds (e.g., O—H⋯O and C—H⋯O) were found to stabilize chain-like molecular assemblies parallel to specific crystallographic directions, impacting solubility and melting points . Pairing XRD with spectroscopic data (e.g., IR for functional groups) ensures comprehensive structural validation.

What methodological considerations are critical when designing assays to evaluate the biological activity of this compound?

Basic:
Initial screening should focus on target-specific assays (e.g., enzyme inhibition or receptor binding). For benzamide derivatives, common assays include fluorometric or colorimetric readouts for protease or kinase activity. Dose-response curves and IC50 calculations are essential for potency evaluation .

Advanced:
Contradictory activity data between studies may arise from impurities, solvent effects, or assay interference. For example, residual DMSO in stock solutions can artificially suppress activity. Cross-validating results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) and ensuring compound purity via LC-MS are critical . Meta-analyses of structurally similar compounds can contextualize unexpected results .

How do substitution reactions at the cyano or amide groups influence reactivity and biological activity?

Advanced:
The cyano group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution. For instance, replacing the cyclohexyl moiety with aromatic groups can alter steric hindrance and π-π stacking interactions, impacting both synthetic accessibility and target affinity . Kinetic studies using stopped-flow spectroscopy or isotopic labeling (e.g., ¹⁵N) can elucidate reaction mechanisms and rate-determining steps .

What computational strategies are effective for predicting the compound’s reactivity or binding modes?

Advanced:
Quantum mechanical calculations (e.g., DFT) model electron distribution and reactive sites, while molecular dynamics (MD) simulations predict conformational flexibility in biological environments. For example, docking studies of analogous benzamides into protease active sites identified key hydrogen-bonding residues, guiding rational modifications . Machine learning models trained on reaction databases can prioritize synthetic routes with high predicted yields .

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Advanced:
Contradictory solubility data may stem from polymorphic forms or pH-dependent ionization. Techniques like differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) characterize polymorph stability, while pH-solubility profiles clarify ionization states . Accelerated stability studies under varying temperatures and humidities, coupled with degradation product analysis via LC-MS, provide insights into storage conditions .

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